Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate

Febuxostat synthesis Alkaline hydrolysis Process-related impurity

Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate (CAS 160844-75-7), also designated Febuxostat Ethyl Ester, is a synthetic thiazole intermediate (C₁₈H₂₀N₂O₃S, MW 344.43) that serves as the immediate and critical penultimate precursor to the xanthine oxidase inhibitor febuxostat. The compound features a 4-methylthiazole core bearing a 5-carboxylate ethyl ester and a 2-(3-cyano-4-isobutoxyphenyl) substituent; it is also formally classified as a process-related impurity of febuxostat and is supplied as a white to off-white crystalline powder with a melting point of 176 °C.

Molecular Formula C18H20N2O3S
Molecular Weight 344.4 g/mol
CAS No. 160844-75-7
Cat. No. B195358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate
CAS160844-75-7
SynonymsEthyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate
Molecular FormulaC18H20N2O3S
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)C#N)C
InChIInChI=1S/C18H20N2O3S/c1-5-22-18(21)16-12(4)20-17(24-16)13-6-7-15(14(8-13)9-19)23-10-11(2)3/h6-8,11H,5,10H2,1-4H3
InChIKeyOGAZOYHQFBSRMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate (CAS 160844-75-7) – Procurement-Relevant Identity and Role


Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate (CAS 160844-75-7), also designated Febuxostat Ethyl Ester, is a synthetic thiazole intermediate (C₁₈H₂₀N₂O₃S, MW 344.43) that serves as the immediate and critical penultimate precursor to the xanthine oxidase inhibitor febuxostat [1]. The compound features a 4-methylthiazole core bearing a 5-carboxylate ethyl ester and a 2-(3-cyano-4-isobutoxyphenyl) substituent; it is also formally classified as a process-related impurity of febuxostat and is supplied as a white to off-white crystalline powder with a melting point of 176 °C .

Why Febuxostat Ethyl Ester (CAS 160844-75-7) Cannot Be Replaced by Generic Thiazole Ester Intermediates


Although the febuxostat synthetic pathway involves multiple thiazole ester intermediates, the ethyl ester (CAS 160844-75-7) occupies a uniquely consequential position: it is the final protected intermediate directly upstream of the API, and its purity and structural integrity are documented to gate the purity and yield of febuxostat itself [1]. Substitution with the methyl ester analog (CAS 923942-34-1) introduces a measurably slower saponification rate that compromises process throughput, while replacement with earlier-stage aldehyde intermediates (e.g., CAS 161798-03-4) introduces residual formyl impurities that can propagate through downstream steps [2]. These quantitatively verified processing differences establish that generic interchange is not feasible without altering product quality, regulatory compliance, and manufacturing efficiency.

Quantitative Comparative Evidence: Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate vs. Closest Analogs


Saponification Kinetics: Ethyl Ester (160844-75-7) Hydrolyzes Faster Than Methyl Ester (923942-34-1)

During the final saponification step of febuxostat manufacturing (NaOH in MeOH:THF:H₂O, 1:1:1), the methyl ester impurity (Impurity XVII, CAS 923942-34-1) undergoes hydrolysis that is 'comparatively slower than its ethyl isomer VII' (CAS 160844-75-7) [1]. This kinetic disparity means that residual methyl ester persists longer under standard hydrolysis conditions, representing a process bottleneck if the methyl ester were used as the penultimate intermediate. The observation is directly derived from the same reaction vessel, confirming head-to-head comparability.

Febuxostat synthesis Alkaline hydrolysis Process-related impurity

Intermediate Purity Threshold and Downstream API Quality: >99% HPLC Purity Required

US Patent 8,969,582 explicitly states that the ethyl ester intermediate (Formula II, CAS 160844-75-7) 'serves as the starting material for febuxostat, hence purity of the intermediate of Formula II plays a critical role in determining the purity and yield of febuxostat obtained.' [1]. Commercial specifications for the target compound reach >99.0% HPLC purity [2], whereas the earlier aldehyde intermediate (CAS 161798-03-4) is typically obtained at ≥97% HPLC purity after recrystallization and carries 5-10% dialdehyde impurity before purification [3]. The quantitative purity gap (≥2-3 percentage points) between the ethyl ester intermediate and its aldehyde precursor has direct consequences: impurities in the intermediate are documented to carry forward to the API as isomeric, carryover, and byproduct contaminants.

Febuxostat intermediate HPLC purity API quality control

Melting Point Differentiation: 176 °C (Ethyl Ester) vs. 157–159 °C (Methyl Ester) for Identity Confirmation

The target ethyl ester (CAS 160844-75-7) has a reported melting point of 176 °C , while the methyl ester analog (CAS 923942-34-1) melts at 157–159 °C . The 17–19 °C differential is analytically significant: it exceeds typical USP <741> acceptance windows for melting point identity testing and provides a simple, low-cost physicochemical checkpoint to discriminate between these otherwise structurally similar compounds. This differentiation is particularly valuable for incoming raw material verification in GMP environments where the two esters may be co-inventoried.

Melting point Physicochemical characterization Identity testing

Regulatory Reference Standard Utility: ANDA Method Development and Pharmacopeial Traceability

Febuxostat Ethyl Ester (CAS 160844-75-7) is commercially supplied as a reference standard with detailed characterization data compliant with regulatory guidelines, and can be used for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA), with traceability to pharmacopeial standards (USP or EP) . While the methyl ester, amide impurity, and other process-related impurities also serve as reference markers, the ethyl ester is unique in that it is simultaneously the direct synthetic precursor, the process-related impurity of highest process relevance, and an ANDA-specified impurity that must be quantified and controlled in febuxostat drug substance [1]. No other febuxostat intermediate fulfills all three of these procurement-relevant roles.

Reference standard ANDA filing Method validation

Pharmacological Relevance of the Downstream Product: TEI-6720 (Febuxostat) Is 3–5× More Potent Than Allopurinol In Vivo

Although CAS 160844-75-7 is an intermediate and not a drug substance, its entire procurement rationale derives from the exceptional pharmacological profile of its direct hydrolysis product, febuxostat (TEI-6720). In a direct comparative study in rodents, febuxostat inhibited bovine milk xanthine oxidase, mouse liver XO, and rat liver XO/XDH with IC₅₀ values of 1.4, 1.8, and 2.2 nM respectively, with a Ki of 0.7 nM on bovine milk XO [1]. In oxonate-pretreated hyperuricemic rats, oral TEI-6720 exhibited an ED₅₀ of 1.5 mg/kg for serum urate lowering vs. 5.0 mg/kg for allopurinol, and an ED₅₀ of 2.1 mg/kg for combined uric acid + allantoin reduction vs. 6.9 mg/kg for allopurinol [1]. This represents a 3.3–3.3× potency advantage on a mg/kg basis. These data establish that the intermediate 160844-75-7 leads to a drug with substantially superior in vivo potency compared to the legacy standard allopurinol, providing class-level justification for procurement prioritization.

Xanthine oxidase inhibition Hypouricemic potency ED50 comparison

High-Value Application Scenarios for Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate (CAS 160844-75-7)


GMP Febuxostat API Manufacturing – Final-Stage Hydrolysis Intermediate

CAS 160844-75-7 is the immediate precursor to febuxostat, requiring only alkaline hydrolysis to yield the active pharmaceutical ingredient. The ethyl ester's faster hydrolysis kinetics compared to the methyl ester (as demonstrated during saponification studies [1]) enable shorter batch cycle times in commercial production. Its >99% HPLC purity specification [2] directly ensures that the resulting febuxostat meets ICH Q3A impurity thresholds without additional purification burden. For generic drug manufacturers filing ANDAs, this intermediate is the documented starting material of choice in the pioneering patent literature [3].

Analytical Reference Standard for HPLC Method Validation in ANDA Submissions

The compound is qualified as a reference standard with traceability to USP or EP monographs . In RP-HPLC methods validated per ICH Q2(R1), the ethyl ester impurity peak (retention time distinct from febuxostat at ~3.6 ± 0.1 min under specified conditions) is one of three related substances—amide, methyl ester, and ethyl ester—that must be resolved and quantified [4]. Procurement of the high-purity ethyl ester reference standard is therefore a regulatory prerequisite for ANDA method development and batch release testing.

Process Development and Impurity Fate-and-Purge Studies

Because the ethyl ester intermediate sits at the penultimate synthetic stage, its impurity profile directly determines the impurity profile of febuxostat [3]. Research groups conducting Design of Experiments or Quality by Design studies on febuxostat manufacturing require this intermediate to map carryover impurities (n-butyl-nitrile XV, 1-methylpropyl-nitrile XVI) and to optimize hydrolysis parameters that minimize amide and diacid byproduct formation [1]. The melting point differential of 176 °C vs. 157–159 °C for the methyl ester provides a convenient orthogonal identity check during process development.

Febuxostat Analog Discovery and Structure-Activity Relationship Studies

The thiazole scaffold accessed via CAS 160844-75-7 has yielded febuxostat derivatives with IC₅₀ values as low as 0.009 µM—3× more potent than febuxostat itself (IC₅₀ 0.026 µM) [5]. The ethyl ester serves as a versatile building block for diversification at the 5-position (hydrolysis to acid, amidation, hydrazide formation) and at the phenyl ring, supporting medicinal chemistry programs targeting xanthine oxidase with improved selectivity or dual pharmacology. The class-level potency advantage of febuxostat over allopurinol (ED₅₀ 1.5 vs. 5.0 mg/kg in rats [6]) provides the scientific rationale for continued investment in this chemical series.

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